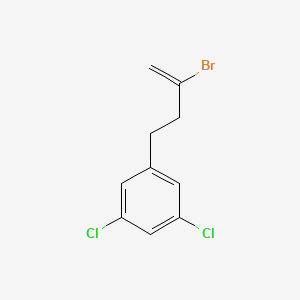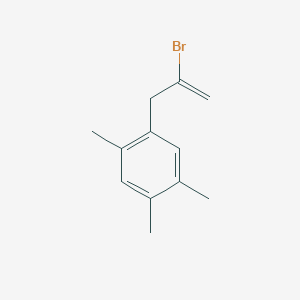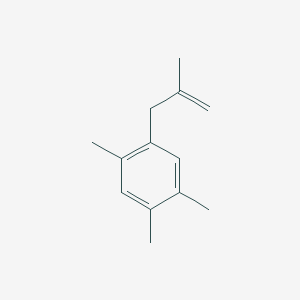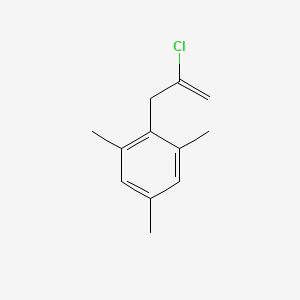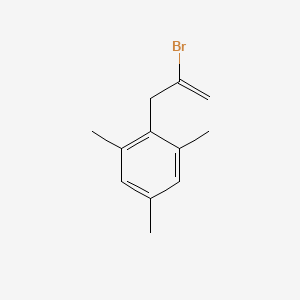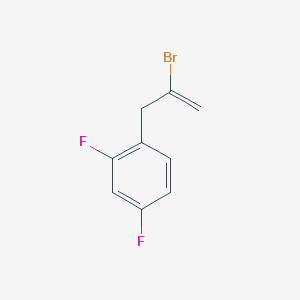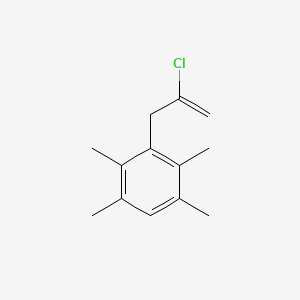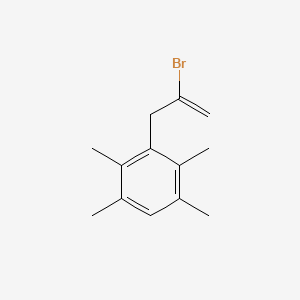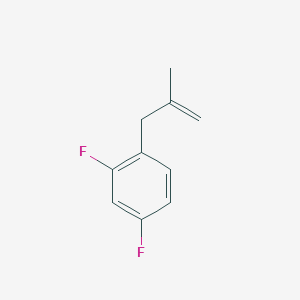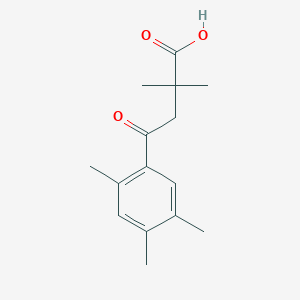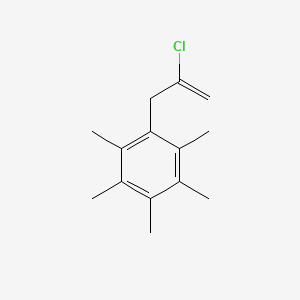
2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene
Übersicht
Beschreibung
2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene, also known as 2-Chloro-3-pentamethylphenylpropene or 2-CPMP, is an organic compound belonging to the family of substituted alkenes. It is a colorless liquid with a sweet, pungent odor. The compound has a wide range of applications in the scientific research field, including being used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a precursor in the synthesis of various organic compounds. In addition, 2-CPMP has been found to have biochemical and physiological effects on the human body.
Wissenschaftliche Forschungsanwendungen
2-CPMP has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a precursor in the synthesis of various organic compounds. It can also be used as a solvent in chromatography and as a starting material in the synthesis of pharmaceuticals and other organic compounds. In addition, 2-CPMP is used in the production of polymers, in the synthesis of dyes and pigments, and as a fuel additive.
Wirkmechanismus
The mechanism of action of 2-CPMP is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can form complexes with other molecules. This can result in the formation of new compounds, which can then be used in various scientific research applications. In addition, 2-CPMP can act as a catalyst in organic reactions, which can result in the formation of new compounds.
Biochemical and Physiological Effects
2-CPMP has been found to have biochemical and physiological effects on the human body. Studies have shown that the compound can act as a mild diuretic, and can also affect the metabolism of certain hormones. In addition, 2-CPMP has been found to have anti-inflammatory and anti-oxidant properties, and can also affect the activity of certain enzymes. However, further research is needed to understand the full biochemical and physiological effects of 2-CPMP.
Vorteile Und Einschränkungen Für Laborexperimente
2-CPMP has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored and handled safely. In addition, the compound is relatively inexpensive, and can be easily synthesized in the laboratory. However, the compound has several limitations for use in laboratory experiments. It is a volatile compound, and can easily evaporate and become airborne. In addition, it can be toxic if inhaled or ingested, and can cause skin irritation if it comes into contact with the skin.
Zukünftige Richtungen
There are several potential future directions for the use of 2-CPMP. One potential direction is to further investigate its biochemical and physiological effects on the human body. In addition, 2-CPMP could be used in the synthesis of new organic compounds, and could also be used in the development of new pharmaceuticals and other organic compounds. Finally, 2-CPMP could be used in the development of new polymers, dyes, and pigments.
Eigenschaften
IUPAC Name |
1-(2-chloroprop-2-enyl)-2,3,4,5,6-pentamethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl/c1-8(15)7-14-12(5)10(3)9(2)11(4)13(14)6/h1,7H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHPAEAGUWHUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC(=C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



